molecular formula C17H14N2O4 B2916532 Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate CAS No. 478033-90-8

Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate

Cat. No.: B2916532
CAS No.: 478033-90-8
M. Wt: 310.309
InChI Key: IZOLBHAYHCRRHJ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate typically involves the reaction of 3-nitrobenzaldehyde with ethyl 2-oxoindolizine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .

Mechanism of Action

The mechanism of action of ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indolizine moiety is known to bind to multiple receptors and enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate can be compared with other indolizine derivatives such as:

Properties

IUPAC Name

ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-2-23-17(20)16-14(11-18-9-4-3-8-15(16)18)12-6-5-7-13(10-12)19(21)22/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOLBHAYHCRRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822378
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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